molecular formula (C₃F₆)₂ B109167 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer CAS No. 13429-24-8

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Cat. No.: B109167
CAS No.: 13429-24-8
M. Wt: 300.04 g/mol
InChI Key: PBVZTJDHQVIHFR-UHFFFAOYSA-N
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Description

Hexafluoropropene Dimer is used in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather. Hexafluoropropene Dimer is also used as a blowing agent for manufacture of polyurethane foams.

Mechanism of Action

Target of Action

The primary targets of the Dimers of Hexafluoropropene are O-Nucleophiles . These nucleophiles include alcohols and phenol . The compound interacts with these targets in the presence of triethylamine, and with sodium alkoxides and phenolate .

Mode of Action

The Dimers of Hexafluoropropene interact with their targets in a unique way. Of the two dimers, perfluoro-2-methyl-2-pentene (Dimer 2) is much more reactive than perfluoro-4-methyl-2-pentene (Dimer 1) . While Dimer 2 and O-nucleophiles give various addition and substitution products very easily, Dimer 1 reacts only with sodium alkoxides to give trialkoxylated products .

Biochemical Pathways

The Dimers of Hexafluoropropene affect the biochemical pathways involving the reactions of the dimers with O-Nucleophiles . The reactions of the dimers with alcohols and phenol in the presence of triethylamine, and with sodium alkoxides and phenolate, lead to various addition and substitution products .

Pharmacokinetics

It’s known that the compound is used in the production of waterproof and oilproof si/f-modified polyurethane finishing agent for textile and leather . It is also used as a blowing agent for the manufacture of polyurethane foams .

Result of Action

The result of the action of the Dimers of Hexafluoropropene is the production of various addition and substitution products when reacted with O-Nucleophiles . These products have applications in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather, and as a blowing agent for the manufacture of polyurethane foams .

Action Environment

The action of the Dimers of Hexafluoropropene is influenced by environmental factors such as temperature and the presence of catalysts . The kinetics of hexafluoropropene dimer isomerization were experimentally investigated in the temperature range of 303 - 343 K using KF and 18-crown-6 as catalysts .

Properties

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZTJDHQVIHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-24-8
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Reactant of Route 2
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Reactant of Route 3
Reactant of Route 3
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Reactant of Route 4
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Reactant of Route 5
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
Customer
Q & A

Q1: What are the main differences in reactivity between the two dimers of hexafluoropropene?

A: Hexafluoropropene forms two distinct dimers: perfluoro-4-methyl-2-pentene (Dimer 1) and perfluoro-2-methyl-2-pentene (Dimer 2). Research indicates that Dimer 2 exhibits significantly higher reactivity compared to Dimer 1. [] For instance, Dimer 2 readily undergoes addition and substitution reactions with various O-nucleophiles such as alcohols, phenol, and sodium alkoxides. [] In contrast, Dimer 1 shows limited reactivity, primarily reacting with sodium alkoxides to yield trialkoxylated products. [] This difference in reactivity can be attributed to the structural differences between the two isomers.

Q2: Can you provide an example of a specific reaction involving a dimer of hexafluoropropene and discuss the products formed?

A: One example is the reaction of Dimer 2 (perfluoro-2-methyl-2-pentene) with trifluoromethyl hypofluorite. [] This reaction yields the trifluoromethyl ether adduct of the dimer in excellent yield. [] Interestingly, the radical intermediates involved in this reaction have been successfully identified using electron paramagnetic resonance (EPR) spectroscopy. [] This demonstrates the power of advanced analytical techniques for elucidating reaction mechanisms.

Q3: What analytical techniques have been used to study the reactions of hexafluoropropene dimers?

A: In addition to traditional methods for characterizing reaction products (e.g., NMR, IR, mass spectrometry), researchers have employed electron paramagnetic resonance (EPR) spectroscopy to study the reactions of hexafluoropropene dimers. [] EPR is particularly useful for detecting and characterizing radical intermediates, providing valuable insights into reaction mechanisms. Further research may utilize computational chemistry methods to model these reactions and predict the reactivity of hexafluoropropene dimers with other nucleophiles.

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